molecular formula C31H33N9O2 B611093 N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide CAS No. 1816988-80-3

N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide

Cat. No. B611093
M. Wt: 563.666
InChI Key: QYQWRTVXDYKLRC-BLLGGJCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SY-1365 is a novel selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential antitumor applications of compounds structurally similar to N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide. For instance, pyrimidiopyrazole derivatives, which share some structural characteristics, demonstrated significant in vitro antitumor activity against HepG2 cell lines. Molecular docking and DFT studies were used to evaluate their interaction with enzymes and molecular stability, suggesting potential in cancer treatment research (Fahim, Elshikh, & Darwish, 2019).

Antimicrobial Activity

Compounds related to N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide have been studied for their antimicrobial properties. Research involving pyrazolopyridine derivatives showed that they could be synthesized and evaluated as potential antimicrobial agents (Abu-Melha, 2013).

Non-linear Optical (NLO) and Molecular Docking Applications

Another study focused on the synthesis of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, which bears resemblance to the compound . These were analyzed for their non-linear optical (NLO) properties and molecular docking applications, particularly in relation to anticancer activity, demonstrating how the compound's structure can interact with critical protein sites in cancer cells (Jayarajan et al., 2019).

Antioxidant Activities

A similar chemical structure was used in synthesizing novel indane-amide substituted derivatives for antioxidant activity studies. This suggests the possibility of antioxidant applications for N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide in scientific research (Mohamed & El-Sayed, 2019).

Cytotoxic Heterocyclic Compounds

Research into related compounds has also explored their use in synthesizing new heterocyclic compounds with potential cytotoxic properties, which could be relevant for cancer treatment and drug development (Mansour et al., 2020).

properties

CAS RN

1816988-80-3

Product Name

N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide

Molecular Formula

C31H33N9O2

Molecular Weight

563.666

IUPAC Name

N-[(1S,3R)-3-[[5-Cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide

InChI

InChI=1S/C31H33N9O2/c1-40(2)14-6-11-28(41)36-23-12-13-27(33-18-23)30(42)37-21-7-5-8-22(15-21)38-31-35-17-20(16-32)29(39-31)25-19-34-26-10-4-3-9-24(25)26/h3-4,6,9-13,17-19,21-22,34H,5,7-8,14-15H2,1-2H3,(H,36,41)(H,37,42)(H,35,38,39)/b11-6+/t21-,22+/m0/s1

InChI Key

QYQWRTVXDYKLRC-BLLGGJCASA-N

SMILES

O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@@H]2C[C@H](NC3=NC=C(C#N)C(C4=CNC5=C4C=CC=C5)=N3)CCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SY-1365;  SY 1365;  SY1365

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
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N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide

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